N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide
Description
Synthesis Analysis
Synthesis of complex organic molecules like the one often involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of pyridine and pyrimidine derivatives from specific acetamide precursors demonstrates the versatility and complexity of organic synthesis techniques (Aly & Nassar, 2004). These processes can include condensation reactions, cyclization steps, and functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and amide groups is critical for their chemical behavior and potential biological activities. Structural studies, such as X-ray crystallography, reveal the planarity or non-planarity of these molecules and how different substituents affect their overall geometry. For instance, the crystal structure analysis of N-phenyl-N-(pyridin-4-yl)acetamide highlights the importance of dihedral angles and planarity in determining the molecule's conformation (Umezono & Okuno, 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and structural framework. Reactions involving the amide group or the pyridine ring can lead to a variety of products, demonstrating the compound's role as a precursor in organic synthesis. For example, reactions leading to the formation of pyridazine and pyrimidine derivatives from acetamide precursors illustrate the diverse reactivity and potential for generating biologically active molecules (Aly & Nassar, 2004).
properties
IUPAC Name |
N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)9-10-19(18-7-5-4-6-8-18)22(3)20(23)15-17-11-13-21-14-12-17/h4-8,11-14,16,19H,9-10,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRXRXLRXZOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1)N(C)C(=O)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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